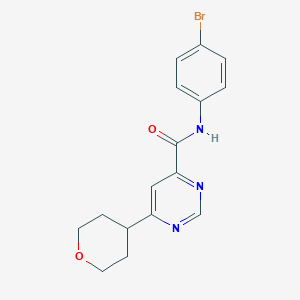
N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide, also known as BOPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BOPC is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the inhibition of cell growth and proliferation. N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide also inhibits the activation of NF-κB, which is a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the reduction of pro-inflammatory cytokine production, and the reduction of oxidative stress and inflammation in the brain. N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has also been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has several advantages for lab experiments, including its high solubility in water and its ability to penetrate the blood-brain barrier. However, N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has some limitations, including its low stability in solution and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide, including the investigation of its potential as a cancer treatment, the development of more stable derivatives of N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide, and the investigation of its potential as a treatment for neurodegenerative diseases. In addition, the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-angiogenic effects of N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide could lead to the development of new therapies for these conditions.
Métodos De Síntesis
The synthesis of N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been achieved using various methods, including the reaction of 4-bromobenzonitrile with 2,6-dioxan-4-ylamine followed by the reaction with 2-aminopyrimidine-4-carboxylic acid. Another method involves the reaction of 4-bromoaniline with 2,6-dioxan-4-ylamine followed by the reaction with 2-aminopyrimidine-4-carboxylic acid. The yield of N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide using these methods is around 40-50%.
Aplicaciones Científicas De Investigación
N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been extensively studied for its potential applications in various fields, including cancer treatment, inflammation, and neurodegenerative diseases. N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c17-12-1-3-13(4-2-12)20-16(21)15-9-14(18-10-19-15)11-5-7-22-8-6-11/h1-4,9-11H,5-8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMHSIOXQZDTKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=NC=N2)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



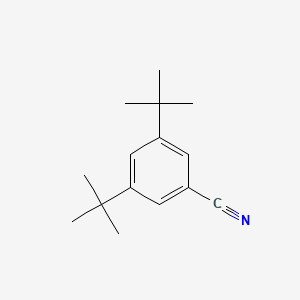

![2-chloro-6-fluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2973086.png)
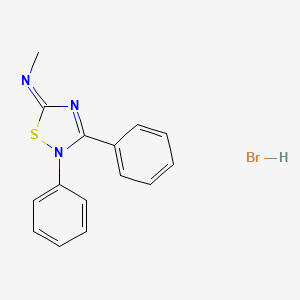
![2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine](/img/structure/B2973089.png)
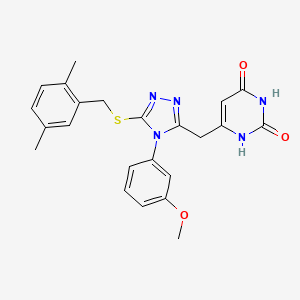
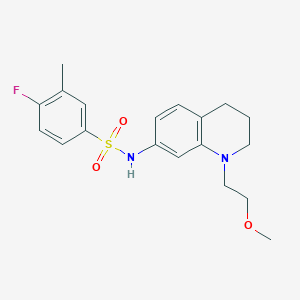
![2-Amino-6-(2-fluorobenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2973097.png)
![3-{2-[(2-Methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2973099.png)
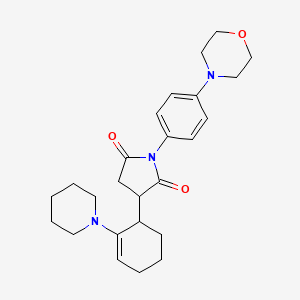
![2-chloro-N-[(1-phenylcyclobutyl)methyl]pyridine-3-carboxamide](/img/structure/B2973101.png)
![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methylpropanamide](/img/structure/B2973102.png)